![molecular formula C8H3BrN2O4 B1530296 2-Bromo-3-cyano-6-nitrobenzoic acid CAS No. 1807170-99-5](/img/structure/B1530296.png)
2-Bromo-3-cyano-6-nitrobenzoic acid
Overview
Description
2-Bromo-3-cyano-6-nitrobenzoic acid, also known as BNCNB, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 97-98°C and a molecular weight of 230.12 g/mol. This compound is a useful reagent for organic synthesis, and has been used in a variety of scientific research applications including organic synthesis, medicinal chemistry, and biochemistry.
Mechanism of Action
2-Bromo-3-cyano-6-nitrobenzoic acid acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. In medicinal chemistry, this compound can be used to modify the structure of biologically active compounds, such as drugs and hormones. In biochemistry, this compound can be used to study the structure and function of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes are not well understood. It is known that this compound can interact with proteins and enzymes, but the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
2-Bromo-3-cyano-6-nitrobenzoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive and widely available. The main limitation of this compound is that it is not very soluble in water, so it must be used in organic solvents.
Future Directions
The future of 2-Bromo-3-cyano-6-nitrobenzoic acid in scientific research is promising. Further research is needed to better understand its effects on biochemical and physiological processes. Additionally, this compound could be used as a starting material for the synthesis of new biologically active compounds. Finally, this compound could be used to study the structure and function of enzymes and other proteins, which could lead to new therapeutic strategies.
Scientific Research Applications
2-Bromo-3-cyano-6-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has also been used in medicinal chemistry and biochemistry research. In medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of biologically active compounds. In biochemistry, this compound has been used as a reagent to study the structure and function of enzymes and other proteins.
properties
IUPAC Name |
2-bromo-3-cyano-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-4(3-10)1-2-5(11(14)15)6(7)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGQCCXHSARUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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